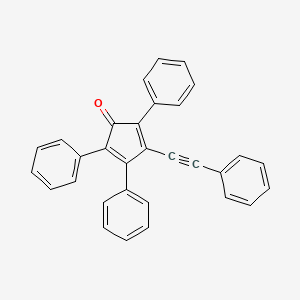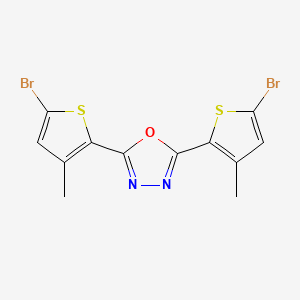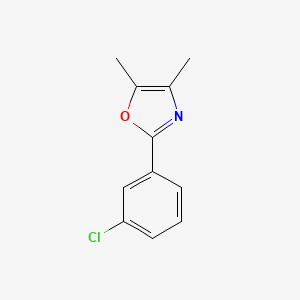![molecular formula C18H28N2O B14199214 1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine CAS No. 917903-00-5](/img/structure/B14199214.png)
1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine is a complex organic compound that features both pyrrolidine and piperidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and drug design due to their unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine typically involves the formation of the pyrrolidine and piperidine rings followed by their functionalization and coupling. One common method includes:
Formation of Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Formation of Piperidine Ring: Similarly, the piperidine ring can be synthesized through cyclization reactions.
Coupling Reaction: The final step involves coupling the pyrrolidine and piperidine rings through a propyl linker, often using reagents like sodium hydride (NaH) and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反应分析
Types of Reactions
1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media at elevated temperatures.
Reduction: Often carried out in anhydrous conditions to prevent side reactions.
Substitution: Conditions vary depending on the nature of the substituent and the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.
Piperidine Derivatives: Compounds such as piperidin-4-one and piperidin-3-ol are structurally related and exhibit similar chemical properties.
Uniqueness
1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine is unique due to its combined pyrrolidine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
属性
CAS 编号 |
917903-00-5 |
|---|---|
分子式 |
C18H28N2O |
分子量 |
288.4 g/mol |
IUPAC 名称 |
1-[3-(3-pyrrolidin-2-ylphenoxy)propyl]piperidine |
InChI |
InChI=1S/C18H28N2O/c1-2-11-20(12-3-1)13-6-14-21-17-8-4-7-16(15-17)18-9-5-10-19-18/h4,7-8,15,18-19H,1-3,5-6,9-14H2 |
InChI 键 |
VUVKRASYSSLGOX-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCCOC2=CC=CC(=C2)C3CCCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


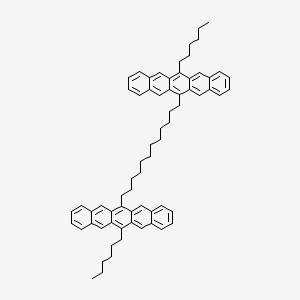
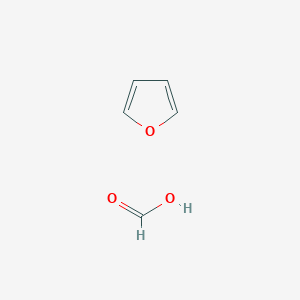
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B14199150.png)
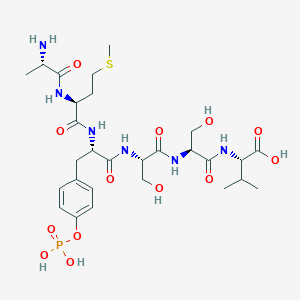

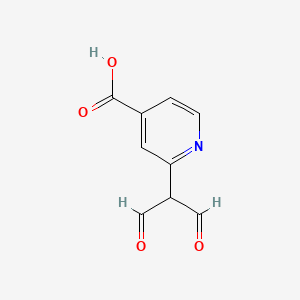
![8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14199174.png)

![4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B14199192.png)
![N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide](/img/structure/B14199199.png)
